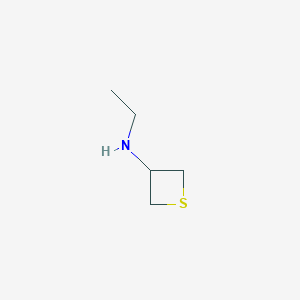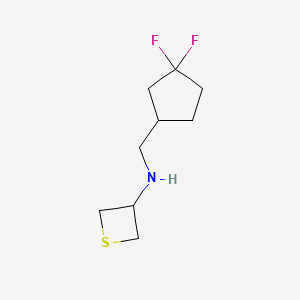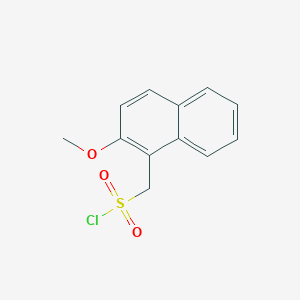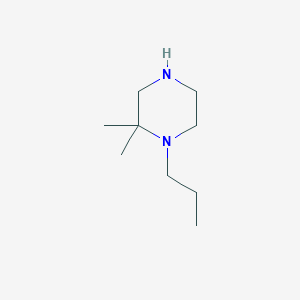
N-Ethylthietan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethylthietan-3-amine is an organic compound belonging to the class of amines Amines are characterized by the presence of one or more nitrogen atoms bonded to carbon atoms this compound is a secondary amine, meaning it has two alkyl groups attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethylthietan-3-amine can be achieved through several methods. One common approach involves the reaction of ethylamine with thietan-3-one under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired amine.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as purification and distillation to ensure the final product meets the required purity standards. Catalysts and solvents are carefully selected to optimize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethylthietan-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are often used.
Substitution: In this reaction, one functional group is replaced by another. Halogenation is a common substitution reaction for amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield N-ethylthietan-3-one, while reduction may produce this compound hydrochloride.
Applications De Recherche Scientifique
N-Ethylthietan-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules. Its reactivity makes it useful in various organic synthesis reactions.
Biology: It is used in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Research into its potential therapeutic effects is ongoing. It may be investigated for its role in drug development.
Industry: It is used in the production of polymers, catalysts, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-Ethylthietan-3-amine involves its interaction with specific molecular targets. In biological systems, it may act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methylthietan-3-amine: Similar structure but with a methyl group instead of an ethyl group.
N-Propylthietan-3-amine: Similar structure but with a propyl group instead of an ethyl group.
N-Ethylthietan-2-amine: Similar structure but with the amine group attached to the second carbon instead of the third.
Uniqueness
N-Ethylthietan-3-amine is unique due to its specific structure, which influences its reactivity and interactions. The presence of the ethyl group and the position of the amine group confer distinct chemical properties that differentiate it from similar compounds.
Propriétés
Formule moléculaire |
C5H11NS |
|---|---|
Poids moléculaire |
117.22 g/mol |
Nom IUPAC |
N-ethylthietan-3-amine |
InChI |
InChI=1S/C5H11NS/c1-2-6-5-3-7-4-5/h5-6H,2-4H2,1H3 |
Clé InChI |
JTNRPCAVKQXCRQ-UHFFFAOYSA-N |
SMILES canonique |
CCNC1CSC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(Oxolan-2-yl)ethyl]cyclopentan-1-ol](/img/structure/B13320601.png)
![7-Cyclopentyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13320610.png)




![3-Formyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13320635.png)
![2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}propanoic acid](/img/structure/B13320641.png)





